molecular formula C23H27NO6 B1604874 N-Methylcolchicine CAS No. 7336-40-5

N-Methylcolchicine

Cat. No.: B1604874
CAS No.: 7336-40-5
M. Wt: 413.5 g/mol
InChI Key: AHZFWPXTSZCLDJ-KRWDZBQOSA-N
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Description

Historical Context of Colchicinoid Research

The story of colchicinoids begins with the use of extracts from the autumn crocus, Colchicum autumnale, for medicinal purposes, dating back to ancient times. nih.govdergipark.org.tr The active compound, colchicine (B1669291), was first isolated in 1820 by French chemists P.S. Pelletier and J.B. Caventou. dergipark.org.trscispace.com However, it was not until 1833 that the purified active ingredient was named "colchicine" by P.L. Geiger. wikipedia.org

Early research in the 1930s identified colchicine as a "mitotic poison" due to its ability to interfere with cell division. nih.gov This discovery was pivotal, leading to its use in creating polyploid plants in 1937 and in determining the human chromosome number. nih.gov Despite its potent biological activity, the high toxicity of colchicine limited its therapeutic applications and spurred the investigation of related compounds and derivatives. nih.govscispace.com This led to the exploration of other naturally occurring colchicinoids and the synthesis of new derivatives with the aim of reducing toxicity while retaining or improving efficacy. dergipark.org.tr One of the early and notable derivatives investigated was demecolcine (B1670233), a deacetylated and methylated analog of colchicine. nih.gov

N-Methylcolchicine as a Key Synthetic Derivative in Chemical Biology

This compound, also known as N-deacetyl-N-methylcolchicine or colcemid, is a significant synthetic derivative of colchicine. ontosight.aisigmaaldrich.com It is structurally similar to colchicine but differs in the substitution at the amino group of the B-ring; the acetyl group of colchicine is replaced by a methyl group in this compound. wikipedia.orgnih.gov This modification results in a compound that is less toxic than its parent, colchicine. wikipedia.orgnih.gov

The primary mechanism of action for this compound, like colchicine, is its interaction with tubulin, the protein subunit of microtubules. ontosight.aiontosight.ai By binding to tubulin, this compound inhibits microtubule polymerization, which is essential for the formation of the mitotic spindle during cell division. wikipedia.orgontosight.ai This disruption of microtubule dynamics leads to cell cycle arrest in the metaphase stage. ontosight.aiwikipedia.org This property has made this compound an invaluable tool in cell biology research for synchronizing cells at a specific stage of the cell cycle, which is crucial for various experimental procedures, including karyotyping. wikipedia.orgmpbio.com

The ability of this compound to depolymerize microtubules and inhibit their formation has been a subject of detailed investigation. wikipedia.org Research has shown that at low concentrations, it can suppress microtubule dynamics by binding to the plus ends, while at higher concentrations, it can promote the detachment of microtubules from their organizing centers. wikipedia.org This well-characterized interaction with a fundamental component of the cytoskeleton has solidified this compound's role as a key synthetic derivative in the field of chemical biology, enabling detailed studies of cell division, microtubule function, and the development of other compounds that target tubulin.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name (7S)-1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one nih.gov
Molecular Formula C₂₁H₂₅NO₅ mpbio.com
Molecular Weight 371.43 g/mol mpbio.com
CAS Number 477-30-5 mpbio.com
Appearance White crystalline powder ontosight.ai
Solubility Soluble in methanol (B129727) and ethanol, less soluble in water ontosight.ai

Table 2: Comparison of Colchicine and this compound

FeatureColchicineThis compound (Demecolcine)
Origin Natural alkaloid from Colchicum autumnale ontosight.aiSynthetic derivative of colchicine ontosight.ai
Key Structural Difference Acetyl group on the amino moiety wikipedia.orgMethyl group on the amino moiety wikipedia.org
Primary Mechanism Binds to tubulin, inhibits microtubule polymerization wikipedia.orgBinds to tubulin, inhibits microtubule polymerization ontosight.ai
Primary Research Use Anti-inflammatory studies, gout research wikipedia.orgCell synchronization in metaphase, karyotyping, microtubule research wikipedia.orgmpbio.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO6/c1-13(25)24(2)17-9-7-14-11-20(28-4)22(29-5)23(30-6)21(14)15-8-10-19(27-3)18(26)12-16(15)17/h8,10-12,17H,7,9H2,1-6H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZFWPXTSZCLDJ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC(=O)N(C)[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223606
Record name Colchicine, N-methyl-
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Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7336-40-5
Record name N-Methyl-N-[(7S)-5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]acetamide
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Record name Colchicine, N-methyl-
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Record name COLCHICINE, N-METHYL-
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Record name Colchicine, N-methyl-
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Origin and Biosynthetic Context of Colchicinoids

Natural Occurrence of Colchicine (B1669291) Alkaloids

Colchicine and its related alkaloids, collectively known as colchicinoids, are naturally occurring compounds found in specific plant genera. These tropolone (B20159) alkaloids are biosynthesized from the amino acids phenylalanine and tyrosine. chemijournal.comnih.gov The biosynthetic pathway involves a series of complex enzymatic reactions, including the formation of the characteristic tropolone ring, which is a key structural feature of colchicine. wikipedia.org

Colchicum autumnale, commonly known as autumn crocus or meadow saffron, is a primary and historically significant source of colchicine. nih.govtaylorandfrancis.comwikipedia.org This poisonous perennial flowering plant is native to Europe and North Africa. taylorandfrancis.comchula.ac.th All parts of the C. autumnale plant, including the corms, seeds, and leaves, contain colchicine and other related alkaloids. wikipedia.orgtandfonline.com The concentration of these alkaloids can vary depending on the plant part and the developmental stage of the plant. tandfonline.comnih.gov Historically, extracts from C. autumnale were used in traditional medicine long before the isolation and characterization of colchicine. wikipedia.org The plant's toxicity is primarily attributed to its high colchicine content. wikipedia.orgnih.gov Besides colchicine, C. autumnale also contains other alkaloids such as colchicoside. tandfonline.comresearchgate.net

While Colchicum autumnale is a well-known source, other plants also produce significant quantities of colchicine alkaloids. Among these, Gloriosa superba, also known as the flame lily or glory lily, is a notable source. nih.govnih.gov This perennial climber, native to tropical regions of Asia and Africa, contains colchicine in its tubers, seeds, leaves, and stems. chemijournal.comchula.ac.th Research has shown that the distribution of colchicine varies within the plant, with the seeds generally containing the highest concentration. chemijournal.comchula.ac.th Studies have reported colchicine content in Gloriosa superba to be comparable to or even higher than that found in some Colchicum species, making it a commercially viable source for the extraction of this alkaloid. nih.gov The presence of colchicine contributes to the toxicity of G. superba. researchgate.net

The following table summarizes the distribution of colchicine in various parts of Gloriosa superba, based on findings from different studies.

Plant PartColchicine Content (% of dry weight)
Seeds0.695% - 1.35%
Tubers0.26% - 0.56%
Pericarps0.86%
Flowers0.40%
Leaves0.06% - 0.164%
Stems0.05% - 0.051%
Data compiled from multiple research findings. chemijournal.comchula.ac.thresearchgate.net

Semisynthetic Derivation of N-Methylcolchicine and Analogues

This compound is a synthetic derivative of colchicine. biosynth.com It is produced through the chemical modification of the colchicine molecule. The process of creating semisynthetic derivatives like this compound often involves targeting specific functional groups on the parent colchicine molecule to alter its chemical properties. researchgate.netnih.gov

The development of this compound and other analogues stems from the desire to modify the biological activity of the parent compound. nih.gov By making structural modifications to the colchicine scaffold, researchers can investigate the structure-activity relationships of this class of compounds. nih.gov These modifications can be performed at various positions on the colchicine molecule, such as the C7, C10, and C4 positions, or by altering the tropolone ring. researchgate.net The synthesis of these derivatives allows for the exploration of a wider range of chemical space and the potential for creating novel compounds with different characteristics. evitachem.comresearchgate.net

Mechanistic Elucidation of N Methylcolchicine Action

Microtubule Dynamics Modulation

N-Methylcolchicine exerts its effects by directly interacting with tubulin, the protein subunit of microtubules, thereby inhibiting their formation and function. This disruption of microtubule dynamics is central to its biological activity.

This compound functions as a microtubule-destabilizing agent by binding to tubulin. nih.gov Specifically, it interacts with the colchicine-binding site on the β-tubulin subunit, which is located at the interface with α-tubulin. nih.gov This binding event inhibits the polymerization of tubulin dimers into microtubules. wikipedia.orgnih.govsigmaaldrich.com The interaction of this compound with tubulin is characterized by a faster association rate compared to colchicine (B1669291). cellseco.com

The binding of this compound to tubulin induces a conformational change in the protein, which is thought to prevent the proper assembly of microtubules. nih.gov This inhibition of polymerization disrupts the dynamic instability of microtubules, a process crucial for their function. wikipedia.org Research has shown that even at low concentrations, this compound can bind to the plus ends of microtubules and suppress their dynamics. wikipedia.org At higher concentrations, it can promote the detachment of microtubules from the microtubule-organizing center. wikipedia.org

The modification at the C7 position of the colchicine structure, where the N-methyl group is located in this compound, is on the opposite side of the tubulin-binding site. biorxiv.org This positioning allows for modifications at this site without significantly impairing the compound's ability to bind to tubulin. biorxiv.org

Table 1: Comparison of Tubulin Inhibitors

CompoundBinding Site on TubulinEffect on PolymerizationKey Characteristics
This compound Colchicine-binding site on β-tubulin nih.govInhibits polymerization wikipedia.orgsigmaaldrich.comLess toxic than colchicine wikipedia.orgcapricorn-scientific.com
Colchicine Colchicine-binding site on β-tubulin nih.govInhibits polymerization sigmaaldrich.comSlower binding to tubulin compared to this compound cellseco.com
Vinblastine Vinca (B1221190) alkaloid binding siteInhibits polymerizationA microtubule-depolymerizing drug wikipedia.org
Podophyllotoxin Colchicine-binding site on β-tubulin nih.govInhibits polymerizationBinds with a similar orientation to colchicine nih.gov

A critical consequence of this compound's inhibition of microtubule polymerization is the disruption of the mitotic spindle. wikipedia.orgcapricorn-scientific.com The mitotic spindle, a complex assembly of microtubules, is essential for the accurate segregation of chromosomes during cell division. biologists.com By preventing the formation of spindle microtubules, this compound effectively inactivates the spindle fiber mechanism. capricorn-scientific.comcellseco.com This disruption leads to a failure of chromosomes to align properly at the metaphase plate and subsequently segregate into daughter cells. wikipedia.org The resulting mitotic arrest is a hallmark of this compound's cellular activity. wikipedia.orgcapricorn-scientific.com

Cellular Cycle Perturbation

The interference with microtubule dynamics by this compound directly impacts the progression of the cell cycle, leading to arrests at specific phases.

The most well-documented effect of this compound on the cell cycle is the induction of metaphase arrest. wikipedia.orgcapricorn-scientific.comcellseco.com By disrupting the formation and function of the mitotic spindle, the cell is unable to proceed past metaphase, the stage where chromosomes should be aligned at the cell's equator. cellseco.combioline.org.br This arrest is a consequence of the spindle assembly checkpoint, a cellular surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before allowing the cell to enter anaphase. The inability to form a functional spindle due to this compound treatment activates this checkpoint, leading to a prolonged halt in metaphase. biologists.com This property is widely utilized in cytogenetics for karyotyping, as it allows for the accumulation of cells with condensed, visible chromosomes. capricorn-scientific.comcellseco.combioline.org.br

In addition to metaphase arrest, this compound can also block the transition of cells from the G2 phase to the M phase (mitosis) of the cell cycle. capricorn-scientific.com The G2/M checkpoint ensures that the cell is ready to enter mitosis, with fully replicated and undamaged DNA. While the primary arrest is in metaphase, the disruption of microtubule-dependent processes in late G2 can also contribute to a blockade at this transition point. For instance, the separation of centrosomes, which is a prerequisite for bipolar spindle formation, is a microtubule-dependent process that occurs at the G2/M transition and is impaired by colcemid. dntb.gov.ua

While primarily known as a mitotic inhibitor, some studies suggest that signaling pathways affected by microtubule-disrupting agents can influence DNA synthesis. The activation of phospholipase C (PLC) and subsequently protein kinase C (PKC) is a crucial pathway for stimulating DNA synthesis in certain cell types. embopress.orgnih.gov Specifically, in vascular endothelial cells, the VEGF-A-dependent activation of the PLC-γ–PKC pathway is a major signaling route leading to DNA synthesis. embopress.org The Raf-MEK-MAP kinase cascade, which is downstream of PKC, is also implicated in this process. nih.gov While direct evidence linking this compound to the stimulation of this specific pathway is not extensively documented, the intricate cross-talk between cytoskeletal integrity and mitogenic signaling pathways suggests a potential for indirect effects. The activation of PKC can be influenced by various extracellular stimuli and is involved in regulating cell proliferation. frontiersin.org

Immunomodulatory and Anti-inflammatory Pathways

This compound, also known as demecolcine (B1670233) or colcemid, exerts significant immunomodulatory and anti-inflammatory effects primarily through its interaction with the cytoskeleton. As a potent inhibitor of tubulin polymerization, it disrupts microtubule-dependent cellular processes that are fundamental to the inflammatory response. medchemexpress.commedchemexpress.commerckmillipore.com This disruption interferes with cell division, motility, and the intracellular transport required for the release of inflammatory mediators. researchgate.netsci-hub.se

Neutrophil Chemotaxis and Adhesion Inhibition

The anti-inflammatory properties of this compound are significantly linked to its ability to interfere with neutrophil function. Neutrophils are key effector cells in acute inflammation, and their migration to inflammatory sites is a critical step. This migration, or chemotaxis, is dependent on the dynamic reorganization of the cell's microtubule network, which allows for cell motility and directional movement. By inhibiting tubulin polymerization, this compound disrupts this process, thereby obstructing the functioning of neutrophils and inhibiting their recruitment to sites of inflammation. sci-hub.seresearchgate.net

Furthermore, the adhesion of neutrophils to the vascular endothelium is a prerequisite for their extravasation into tissues. This process is mediated by adhesion molecules, such as selectins, expressed on the surface of both neutrophils and endothelial cells. Studies on the closely related compound, colchicine, have shown that it can prevent neutrophil-endothelial adhesiveness by reducing the expression of E-selectin on endothelial cells. fda.gov Colchicine has also been demonstrated to inhibit neutrophil infiltration in various inflammatory models. nih.govnih.gov Given that this compound shares the same fundamental mechanism of microtubule disruption, it is understood to similarly inhibit neutrophil adhesion and chemotaxis. merckmillipore.comsci-hub.se

Inflammasome (NLRP3) Pathway Modulation

The NLRP3 inflammasome is a multiprotein complex within immune cells, such as macrophages, that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like interleukin-1β (IL-1β). mdpi.com The assembly and activation of the NLRP3 inflammasome are dependent on the integrity of the microtubule network, which facilitates the aggregation of its components. frontiersin.org

Microtubule-inhibiting agents, including colchicine, have been shown to efficiently suppress NLRP3 inflammasome activation. frontiersin.orgahajournals.org This inhibition is thought to occur because the disruption of microtubules prevents the necessary transport and colocalization of inflammasome components, such as the apoptosis-associated speck-like protein containing a CARD (ASC) and NLRP3 itself. mdpi.comfrontiersin.org By preventing the formation of a functional inflammasome complex, this compound effectively blocks the downstream activation of caspase-1 and the subsequent maturation of key inflammatory cytokines. fda.gov While much of the direct research has focused on colchicine, the shared mechanism of microtubule depolymerization strongly indicates that this compound similarly modulates and inhibits the NLRP3 inflammasome pathway. medchemexpress.commedchemexpress.comnih.gov

Regulation of Cytokine and Chemokine Release (e.g., IL-1β, IL-8, TNF-α)

A major consequence of this compound's effect on the NLRP3 inflammasome is the reduced release of potent pro-inflammatory cytokines. The maturation and secretion of IL-1β are directly dependent on caspase-1 activation by the inflammasome. mdpi.combmj.com Therefore, by inhibiting the NLRP3 inflammasome, this compound effectively suppresses the release of mature IL-1β. fda.govmdpi.com

The regulatory effect extends to other key inflammatory mediators. The secretion of cytokines and chemokines, in general, is a complex process involving the transport of vesicles containing these molecules to the cell membrane, a process that relies heavily on microtubule tracks. researchgate.net By disrupting these tracks, this compound can non-specifically inhibit the release of various cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8). nih.gov Studies on colchicine have demonstrated a reduction in IL-6, IL-18, and TNF-α levels. ahajournals.orgderangedphysiology.com This broad-spectrum inhibition of inflammatory mediator release is a central component of this compound's anti-inflammatory profile.

Impact on Macrophage and Dendritic Cell Function

This compound significantly influences the function of key antigen-presenting cells like macrophages and dendritic cells. For macrophages, treatment with demecolcine has been shown to inhibit critical functions such as cell spreading and endocytosis. ahajournals.org It also reduces the production of enzymes like matrix metalloproteinase-9 (MMP-9), which is involved in tissue remodeling during inflammation. ahajournals.org

Furthermore, this compound can influence macrophage polarization, the process by which macrophages adopt different functional phenotypes (pro-inflammatory M1 or anti-inflammatory M2). Research on colchicine indicates that it can suppress the pro-inflammatory M1 phenotype and promote a shift towards the M2 phenotype, which is involved in the resolution of inflammation and tissue repair. nih.govbmj.com

Dendritic cells (DCs), the most potent antigen-presenting cells, undergo a maturation process that is essential for initiating adaptive immune responses. nih.govrndsystems.com This maturation involves significant cytoskeletal reorganization to change cell morphology, migrate to lymph nodes, and present antigens to T cells. rndsystems.com By disrupting microtubules, this compound can interfere with DC maturation and function. merckmillipore.comnih.gov Colchicine has been reported to stimulate certain aspects of dendritic cell maturation and antigen presentation, suggesting a complex modulatory role. nih.gov

Cell TypeEffect of this compound (Demecolcine)Functional ConsequenceReference
MacrophagesInhibits cell spreading and endocytosisReduced motility and phagocytic activity ahajournals.org
Decreases production of MMP-9Reduced tissue degradation ahajournals.org
Promotes polarization to M2 phenotype (based on colchicine studies)Shift towards anti-inflammatory and tissue repair functions nih.govbmj.com
Dendritic CellsDisrupts cytoskeletal reorganizationInterference with cell maturation, migration, and antigen presentation merckmillipore.comnih.govrndsystems.com

Effects on Endothelial Cell Function

Endothelial cells lining the blood vessels play an active role in inflammation by expressing adhesion molecules that capture circulating leukocytes. This compound can modulate this process. Mechanistically similar to colchicine, it is expected to downregulate the expression of adhesion molecules like E-selectin on the endothelial surface. fda.gov This reduction in adhesion molecules makes the endothelium less "sticky" for neutrophils, thereby preventing a key step in the inflammatory cascade. fda.gov Additionally, colchicine has been shown to decrease the number of TNF-α receptors on endothelial cells, which would reduce their responsiveness to this major pro-inflammatory cytokine. nih.gov The use of N-deacetyl-N-methylcolchicine (Colcemid) in experimental models to study viral infection of endothelial cells underscores its impact on endothelial biology. nih.gov

Associated Signaling Pathways

The cellular effects of this compound are transduced through several intracellular signaling pathways, often initiated by the stress of microtubule disruption.

JNK/SAPK Pathway: Microtubule-interfering agents, including this compound's parent compound colchicine, are known activators of the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) signaling pathway. nih.gov This activation is a response to cellular stress caused by microtubular disarray and can be mediated through both the Ras and apoptosis signal-regulating kinase 1 (ASK1) pathways. nih.gov The JNK/SAPK pathway is involved in regulating apoptosis and inflammatory responses. cellsignal.comcreative-diagnostics.com

RhoA Signaling: The Rho family of small GTPases, particularly RhoA, are key regulators of cytoskeletal dynamics. nih.gov There is a direct interplay between RhoA signaling and microtubule stability. Studies have shown that N-deacetyl-N-methylcolchicine (Colcemid) can be used to disrupt microtubule networks that are otherwise stabilized by activated RhoA signaling, indicating that this compound's effects are linked to this pathway. nih.gov The RhoA pathway is itself implicated in inflammatory processes, and its modulation is another facet of this compound's action. researchgate.net

Mos/MAPK Pathway: Research in bovine oocytes has demonstrated that demecolcine can up-regulate the expression of the maternal c-mos gene and increase the protein level of Mitogen-activated protein kinase 1 (MAPK1). karger.com This suggests that this compound can activate the Mos/MAPK signaling cascade, which is crucial for cell cycle regulation and maturation. karger.com

Signaling PathwayEffect of this compound (Demecolcine)Key FindingsReference
JNK/SAPKActivationActivated in response to microtubule disruption via Ras and ASK1. nih.gov
RhoAModulation/InterferenceDisrupts microtubule networks stabilized by RhoA signaling. nih.gov
Mos/MAPKActivationUpregulates c-mos expression and enhances MAPK1 protein levels in oocytes. karger.com

Downregulation of Akt Pathway

The Akt signaling pathway, also known as the Protein Kinase B (PKB) pathway, is a critical regulator of cell survival, proliferation, and growth. mdpi.com It promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins. researchgate.net this compound has been implicated in the modulation of this pathway. uniprot.org The downregulation of the PI3K/Akt pathway is a key mechanism for inhibiting cell proliferation and survival. nih.govindonesianjournalofcancer.or.id When Akt is inhibited, its downstream pro-survival signals are curtailed, which contributes to the cessation of cell growth and can lead to apoptosis. researchgate.netoup.com For instance, reduced phosphorylation of Akt at key residues like Serine 473 and Threonine 308 signifies a decrease in its activity, a state that can be induced by cellular stressors. nih.gov This inhibition removes a crucial barrier to apoptosis, sensitizing the cell to death-inducing signals.

Activation of JNK/SAPK Signaling Pathway

In contrast to the pro-survival Akt pathway, the c-Jun N-terminal Kinase/Stress-Activated Protein Kinase (JNK/SAPK) pathway is a major signaling cascade that is activated in response to a wide variety of cellular stresses, including microtubule disruption. nih.govcore.ac.uk this compound, also known as Demecolcine, and its parent compound colchicine have been shown to activate the JNK/SAPK signaling pathway. nih.govresearchgate.net This activation is both a dose- and time-dependent response to the microtubular disarray caused by the compound. nih.gov

The activation mechanism involves upstream kinases such as apoptosis signal-regulating kinase (ASK1) and MEKK1-4, which in turn phosphorylate and activate the JNK kinases MKK4 and MKK7. nih.govcore.ac.uk Once activated, JNK/SAPK translocates to the nucleus where it phosphorylates transcription factors, most notably c-Jun. core.ac.uk This functional activation of the JNK/SAPK/c-Jun cascade is a critical step in transmitting the stress signal and is considered a "death" signaling pathway that can promote apoptosis. nih.govnih.gov

Modulation of NF-κB, PI3K/Akt/mTOR, and Caspase Pathways

This compound's action is not limited to a single pathway but involves a complex interplay between several interconnected signaling networks.

PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling hub that governs cell growth, proliferation, and metabolism. tum.denih.gov Akt is a key downstream effector of PI3K, and mTOR is a crucial target of Akt. indonesianjournalofcancer.or.idnih.gov Therefore, the downregulation of Akt by this compound, as discussed previously, inherently leads to the modulation and suppression of the entire PI3K/Akt/mTOR cascade. nih.gov Inhibition of this pathway halts cell cycle progression and protein synthesis, contributing significantly to the compound's anti-proliferative effects. indonesianjournalofcancer.or.id

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in regulating the immune response, inflammation, and cell survival. mdpi.com Stress signals, such as those initiated by this compound, can trigger signaling cascades that modulate NF-κB activity. aacrjournals.org There is significant crosstalk between the JNK, PI3K/Akt, and NF-κB pathways. For example, activation of TNF receptors can trigger both NF-κB and JNK signaling. aacrjournals.org The ultimate effect on NF-κB can be complex, but its modulation is an integral part of the cellular response to the stress induced by microtubule disruption.

Caspase Pathways: Caspases are a family of protease enzymes that are the central executioners of apoptosis. genecards.org The modulation of the Akt and JNK pathways by this compound directly converges on the activation of the caspase cascade. The PI3K/Akt pathway normally suppresses apoptosis by inhibiting caspases, so its downregulation removes this inhibitory control. researchgate.netnih.gov Concurrently, the activation of the pro-apoptotic JNK pathway promotes the activation of caspases. nih.gov This leads to the activation of initiator caspases (like caspase-8 and caspase-9) and subsequently the effector caspases (like caspase-3), which dismantle the cell by cleaving critical cellular proteins. genecards.orgnih.gov

Upregulation of Anti-proliferative Genes (e.g., AKAP12, TGFB2, MX1)

Research has demonstrated that colchicine, the parent compound of this compound, can induce the differential expression of multiple anti-proliferative genes in cancer cells. nih.gov These changes in gene expression are a key part of its mechanism of action.

AKAP12 (A-Kinase Anchoring Protein 12): This gene encodes a scaffolding protein that acts as a tumor suppressor by regulating cell cycle and cytoskeletal organization. nih.govnih.gov Studies show that colchicine can cause a dose-dependent upregulation of AKAP12 in hepatocellular carcinoma (HCC) cells, which correlates with an anti-proliferative effect. nih.govresearchgate.netgenecards.org Loss of AKAP12 is associated with increased metastatic progression, and its re-expression can suppress oncogenic growth. nih.gov

TGFB2 (Transforming Growth Factor Beta 2): TGFB2 is a secreted cytokine that can inhibit the growth of certain cell types and suppress cancer cell cycle progression in the G1 phase. nih.gov Colchicine has been found to upregulate TGFB2 expression in HCC cells, contributing to its anticancer effects. nih.govgenecards.org

MX1 (Myxovirus Resistance Protein 1): The MX1 gene encodes a GTP-binding protein induced by interferon that is known to increase cell mortality through both caspase-dependent and independent mechanisms. nih.gov Upregulation of MX1 has been observed following colchicine treatment and is believed to contribute to its ability to accelerate cell death. nih.govgenecards.org

Table 1: Key Signaling Pathways Modulated by this compound

Pathway Effect of this compound Primary Consequence References
Akt (PI3K/Akt/mTOR) Downregulation/Inhibition Decreased cell survival and proliferation uniprot.orgindonesianjournalofcancer.or.idnih.gov
JNK/SAPK Activation Promotion of apoptosis and cell cycle arrest nih.govcore.ac.ukresearchgate.net
Caspase Cascade Activation Execution of apoptosis nih.govgenecards.orgnih.gov
NF-κB Modulation Altered inflammation and survival signaling mdpi.comaacrjournals.org

Induction of Apoptosis and Cell Death Mechanisms

The culmination of the molecular events described above is the induction of apoptosis, a form of programmed cell death. genecards.org The process is initiated by the primary action of this compound: the disruption of microtubule dynamics. This event acts as a potent intracellular stress signal, triggering two major, opposing signaling arms.

First, the pro-survival PI3K/Akt/mTOR pathway is suppressed. nih.gov This removes a critical "brake" on cell death machinery, halting cell cycle progression and making the cell more susceptible to apoptosis. Second, the stress-activated JNK/SAPK pathway is strongly activated. nih.govresearchgate.net This "death" pathway actively promotes apoptosis through the transcriptional regulation of pro-apoptotic genes. nih.gov

These pathways converge on the mitochondria and the caspase cascade. The release of mitochondrial proteins like cytochrome c is a key event in the intrinsic pathway of apoptosis, which in turn activates the apoptosome and initiator caspase-9. genecards.orgnih.gov Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be engaged, leading to the activation of executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell, resulting in its death and fragmentation into apoptotic bodies. genecards.org The upregulation of genes like MX1 further contributes to this process by accelerating cell death. nih.gov

Table 2: Proteins and Genes in this compound-Induced Apoptosis

Component Role in Apoptosis Effect of this compound Action References
Akt Inhibits apoptosis (pro-survival) Activity is downregulated researchgate.netuniprot.org
JNK/SAPK Promotes apoptosis (pro-death) Activity is upregulated nih.govresearchgate.net
Caspase-3, -9 Executioner and Initiator enzymes Activated genecards.orgnih.gov
AKAP12 Tumor suppressor Expression is upregulated nih.govgenecards.org
TGFB2 Growth inhibitor Expression is upregulated nih.govgenecards.org
MX1 Accelerates cell death Expression is upregulated nih.govgenecards.org

Biological Activities and Therapeutic Potential of N Methylcolchicine and Its Derivatives

Antimitotic Efficacy in Cellular Models

N-Methylcolchicine is a potent antimitotic agent that effectively disrupts cell division. biosynth.com Its mechanism of action involves binding to tubulin, the protein subunit of microtubules, thereby inhibiting their polymerization. biosynth.com Microtubules are essential components of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division. biosynth.com By interfering with microtubule formation, this compound arrests the cell cycle at the metaphase stage, preventing cells from completing mitosis and ultimately inhibiting cell proliferation. ontosight.aibiosynth.com

This targeted disruption of microtubule dynamics makes this compound a valuable tool in cellular research for studying the mechanisms of cell division. biosynth.com Its ability to selectively halt mitosis allows scientists to investigate the intricate processes involved in chromosome segregation and the consequences of their disruption. biosynth.com The antimitotic effects of colchicine (B1669291) and its derivatives are directly correlated with their ability to suppress inflammation, suggesting a common underlying mechanism related to microtubule disruption. biocrick.com

Antiproliferative and Cytotoxic Effects in Cancer Research

The antimitotic properties of this compound are the foundation of its potential as an anticancer agent. ontosight.ai By inhibiting cell division, it demonstrates significant antiproliferative and cytotoxic effects in various cancer models. ontosight.aiontosight.ai Research has shown that colchicine derivatives can induce apoptosis, or programmed cell death, in cancer cells. frontiersin.org This process is often mediated by the induction of oxidative stress and damage to cellular components like the mitochondria. nih.gov

This compound and its derivatives have demonstrated efficacy against a range of human cancer cell lines.

Breast Cancer: Colchicine has shown the ability to inhibit the proliferation of human (MCF-7) and mouse (4T1) breast cancer cells in a dose-dependent manner. nih.gov It induces apoptosis by up-regulating the expression of pro-apoptotic genes like p53, BAX, and caspases, while down-regulating the anti-apoptotic gene BCL-2. nih.gov

Lung Cancer: In lung cancer cells (A549), colchicine has been found to induce senescence and autophagy at clinically relevant concentrations. nih.gov Combining colchicine with an autophagy inhibitor enhanced its cytotoxic effects, suggesting a potential combination therapy approach. nih.gov

Melanoma: A derivative of colchicine, compound 3g, was found to be particularly effective against melanoma cells (A375), with a higher selectivity index compared to the parent compound. frontiersin.org This derivative inhibited colony formation and reduced the migration potential of melanoma cells. frontiersin.org

The table below summarizes the observed effects of this compound and its derivatives on various cancer cell lines.

Cancer TypeCell Line(s)Observed Effects
Breast CancerMCF-7, 4T1Inhibition of proliferation, induction of apoptosis. nih.gov
Lung CancerA549Induction of senescence and autophagy. nih.gov
MelanomaA375Inhibition of colony formation and cell migration. frontiersin.org

This table is for informational purposes and is based on the provided search results. Further research is needed to fully understand the therapeutic potential in these and other cancers.

Beyond its direct cytotoxic effects, this compound and its derivatives can also inhibit processes crucial for tumor growth and metastasis, such as cell migration and angiogenesis.

Cell migration is a fundamental process that allows cancer cells to invade surrounding tissues and spread to distant organs. nih.gov The cytoskeleton, which includes microtubules, plays a critical role in enabling cell movement. nih.gov By disrupting microtubule dynamics, colchicine and its derivatives can impair the migratory ability of cancer cells. frontiersin.org For instance, a novel colchicine derivative, 3g, was shown to reduce the migration potential of melanoma cells by 69%. frontiersin.org

Angiogenesis, the formation of new blood vessels, is essential for supplying tumors with the nutrients and oxygen they need to grow. frontiersin.org Inhibiting angiogenesis is a key strategy in cancer therapy. Research has demonstrated that certain microtubule-targeting agents can disrupt the formation of new blood vessels. frontiersin.org While direct evidence for this compound's effect on angiogenesis is not detailed in the provided results, the known anti-angiogenic properties of other microtubule inhibitors suggest a potential role in this area. frontiersin.org

A significant challenge in cancer chemotherapy is the development of drug resistance. One common mechanism of resistance involves the overexpression of drug efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from cancer cells, reducing their effectiveness. nih.gov

Research indicates that this compound and its derivatives may have the potential to overcome this type of resistance. nih.gov A derivative, methylaminocolchicine, has been shown to be more potent than paclitaxel (B517696) and vincristine (B1662923) in inhibiting tumor growth and does not exhibit cross-resistance to paclitaxel. nih.gov This compound also inhibits P-gp, suggesting it could be effective against multidrug-resistant cancers. nih.gov

Furthermore, studies have shown that colchicine-binding site inhibitors can be effective against vincristine-resistant neuroblastoma cells. mdpi.com This suggests that targeting the colchicine-binding site on tubulin could be a viable strategy for overcoming resistance to other microtubule-targeting drugs.

Anti-inflammatory Properties and Modulation of Inflammatory Responses

In addition to its anticancer potential, this compound exhibits significant anti-inflammatory properties. ontosight.ai Its ability to disrupt microtubules in inflammatory cells, such as neutrophils, is central to its anti-inflammatory effects. wikipedia.org By interfering with microtubule-dependent processes like cell migration and the release of inflammatory mediators, this compound can effectively modulate inflammatory responses. biocrick.comwikipedia.org

The anti-inflammatory and antimitotic effects of colchicine and its derivatives appear to be linked through their common mechanism of microtubule disruption. biocrick.com This suggests that the same fundamental biophysical action is responsible for both its anticancer and anti-inflammatory activities. biocrick.com

The anti-inflammatory efficacy of this compound has been demonstrated in established in vivo models of inflammation.

Arthus Reaction: The reversed passive Arthus reaction is an experimental model of immune complex-mediated inflammation. biocrick.com N-desacetyl-N-methylcolchicine has been shown to suppress this reaction in rats. biocrick.comherbal-organic.com This effect is correlated with its antimitotic activity, further supporting the link between microtubule disruption and anti-inflammatory action. biocrick.com

Carrageenan-Induced Edema: Carrageenan-induced paw edema is a widely used model of acute inflammation. creative-biolabs.com N-desacetyl-N-methylcolchicine has also been found to suppress edema in this model. biocrick.comherbal-organic.com The ability of the compound to inhibit this inflammatory response is consistent with its known effects on microtubule-dependent inflammatory processes. biocrick.com

The table below summarizes the findings in these in vivo inflammation models.

Inflammation ModelCompoundObserved EffectAnimal Model
Reversed Passive Arthus ReactionN-desacetyl-N-methylcolchicineSuppression of inflammation. biocrick.comherbal-organic.comRat
Carrageenan-Induced EdemaN-desacetyl-N-methylcolchicineSuppression of edema. biocrick.comherbal-organic.comRat

This table is for informational purposes and is based on the provided search results.

Applications in Cell Biology Research

This compound, also known as Colcemid, serves as a powerful tool in the laboratory, enabling researchers to probe the intricate workings of the cell. nih.govcapricorn-scientific.com Its ability to interfere with the polymerization of tubulin into microtubules allows for the controlled manipulation of cellular events. biosynth.com

A cornerstone of cytogenetics, this compound is widely used to prepare cells for chromosome analysis and karyotyping. capricorn-scientific.comwestburg.euminhvietco.com By depolymerizing microtubules and inactivating the spindle fiber apparatus, it arrests cells in metaphase, the stage of mitosis where chromosomes are most condensed and visible. westburg.eucellseco.comcapricorn-scientific.com This metaphase arrest is crucial for obtaining clear and well-spread chromosome preparations necessary for identifying chromosomal abnormalities. capricorn-scientific.com The process is routinely applied to various cell types, including lymphocytes, amniotic fluid cells, and bone marrow cells, for diagnostic and research purposes. cellseco.comcapricorn-scientific.com

Table 1: Applications of this compound in Chromosome Analysis

Application Cell Type Mechanism of Action Outcome
Karyotyping Lymphocytes, Amniotic fluid cells, Bone marrow cells Arrests cells in metaphase by depolymerizing microtubules Facilitates visualization and analysis of chromosomes

The ability of this compound to halt cell division at a specific phase makes it an invaluable agent for cell cycle synchronization. capricorn-scientific.comnumberanalytics.com By treating a population of cells with the compound, researchers can accumulate a large number of cells at the metaphase stage. sigmaaldrich.comsigmaaldrich.com This synchronized population can then be released from the block to study the progression through subsequent phases of the cell cycle in a coordinated manner. numberanalytics.com This technique is fundamental for investigating the molecular events that regulate cell cycle transitions and for determining the mitotic activity index of a cell population. cellseco.com For instance, it has been effectively used to synchronize HeLa and Chinese Hamster Ovary (CHO) cells. cellseco.com

Table 2: Use of this compound in Cell Synchronization

Cell Line Application Effect
HeLa, CHO Cell synchronization studies Inhibition of mitosis and arrest in metaphase

This compound's primary mode of action, the inhibition of microtubule polymerization, makes it a key tool for studying the dynamics of these cytoskeletal structures. biosynth.comnih.gov It binds to tubulin, the protein subunit of microtubules, preventing its assembly and leading to the disassembly of existing microtubules. biosynth.comcellseco.com This allows researchers to investigate the roles of microtubules in various cellular processes, such as cell division, intracellular transport, and the maintenance of cell shape. biosynth.com Studies using this compound have provided insights into how forces generated by the microtubule cytoskeleton can influence the nucleus and chromatin organization. nih.gov For example, research has shown that microtubule recovery after depolymerization with a similar agent, nocodazole, can induce dynamic reshaping of the nuclear envelope. nih.gov

Other Biological Applications (e.g., Plant Polyploidy Induction)

Beyond its applications in animal cell research, this compound and its parent compound, colchicine, have significant utility in plant science, particularly in the induction of polyploidy. cabidigitallibrary.orgencyclopedia.pub Polyploidy, the condition of having more than two sets of chromosomes, can lead to novel plant characteristics. cabidigitallibrary.org By disrupting microtubule formation during meiosis, these compounds prevent the proper segregation of chromosomes, resulting in gametes with a doubled chromosome number. cabidigitallibrary.orgencyclopedia.pub This technique has been used to create new plant varieties with desirable traits such as larger flowers, fruits, and increased vigor. cabidigitallibrary.orgmdpi.com For example, colchicine treatment has been successfully used to induce polyploidy in various plants, including Lilium regale and Neolamarckia cadamba. researchgate.netnih.gov

Table 3: Examples of Colchicine-Induced Polyploidy in Plants

Plant Species Type of Explant Outcome Reference
Lilium regale Bulb scales Production of tetraploid plantlets researchgate.net
Neolamarckia cadamba Nodal segments Induction of octoploid and mixoploid plants nih.gov

Structure Activity Relationship Sar Studies and Rational Drug Design

Impact of N-Methylation on Bioactivity and Pharmacokinetics

Research indicates that N-Methylcolchicine is less toxic than its parent compound, colchicine (B1669291). cellseco.com In terms of bioactivity, this compound binds to tubulin more rapidly than colchicine, which exhibits a relatively slow binding process. cellseco.com This modification to the N-acyl group influences the molecule's ability to inhibit microtubule polymerization, the mechanism underlying its anti-mitotic effects. ontosight.ai

However, studies on the broader class of colchicine alkaloids suggest that the N-acetyl group, as seen in colchicine, is optimal for achieving the highest tubulin binding affinity and corresponding bioactivity. nih.gov While replacing the N-acetyl group with other N-alkyl groups, as in this compound, can result in good binding activity, it is generally found to be less potent than colchicine itself. ump.edu.myias.ac.in The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion, is also affected by this N-methylation, though detailed comparative data remains a subject of ongoing investigation. ontosight.ai The metabolism of colchicine is known to be influenced by CYP3A4 enzymes and P-glycoprotein transporters, which may also play a role in the pharmacokinetics of its N-methylated analog. fda.gov

CompoundKey Structural FeatureRelative ToxicityTubulin Binding KineticsRef
Colchicine N-acetyl group at C-7HigherSlower cellseco.com
This compound N-methyl group at C-7LowerFaster cellseco.com

Modifications at Specific Positions (e.g., C-4, C-7, C-10, A-ring, N-sites)

SAR studies have systematically explored modifications at various positions on the colchicine scaffold to understand their contribution to tubulin binding and cytotoxicity.

A-ring: The trimethoxy substitution on the A-ring is a critical feature for high-affinity tubulin binding. ump.edu.my Demethylation at any of the three positions (C-1, C-2, or C-3) leads to a decrease in activity. ump.edu.my For instance, some derivatives created by methylation at position 3 of 2,3-didemethyl-(–)-thiocolchicine displayed minimal activity against several cancer cell lines. qu.edu.qa

B-ring and N-sites (C-7): The B-ring and its C-7 substituent are not considered essential for tubulin binding itself but play a crucial role in modulating the kinetics and biophysical properties of the interaction. sci-hub.se While N-alkylation (like in this compound) is tolerated, it generally results in less activity compared to the N-acetyl group of colchicine. ump.edu.my However, studies have shown that this compound still demonstrates good binding activity, indicating that the hydrogen bond between the amino group and the tropolone (B20159) carbonyl is not essential for binding. ias.ac.inias.ac.in Further modifications at the C-7 nitrogen, such as creating 7-amido-(–)-colchicine derivatives, have been explored, with results indicating that those with electron-donating substituents can enhance immunosuppressive activity. qu.edu.qasci-hub.se Attaching bulky groups like fluorescein (B123965) isothiocyanate or photoaffinity labels at C-7 is also possible with only a modest impact on binding affinity. ias.ac.in

C-ring (Tropolone Ring): The tropolone C-ring is vital for activity. Modifications at the C-10 methoxy (B1213986) group have yielded significant results. Replacing the methoxy group with a methylthio (–SCH₃) or an amino group (–NR₂) can lead to an increase in activity. ump.edu.my Many potent derivatives, including thiocolchicine (B1684108), are based on this modification. sci-hub.se Additionally, modifications at the C-4 position with halogens or a hydroxymethyl group have been synthesized to create derivatives with potent activity against various cancer cell lines. sci-hub.se

PositionModificationImpact on ActivityRef
A-ring DemethylationDecreased activity ump.edu.my
B-ring (C-7) N-alkylation (vs. N-acetylation)Generally decreased activity ump.edu.my
B-ring (C-7) 7-amido derivativesCan enhance immunosuppressive activity qu.edu.qasci-hub.se
C-ring (C-10) Replacement of -OCH₃ with -SCH₃ or -NR₂Increased activity ump.edu.my
C-ring (C-4) Halogenation or hydroxymethylationPotent activity in certain derivatives sci-hub.se

Design Strategies for Enhanced Potency and Reduced Toxicity

Building on SAR insights, researchers have employed several rational design strategies to create novel colchicine analogs with improved therapeutic profiles.

A primary strategy involves introducing diverse functional groups to the colchicine skeleton. nih.gov This includes the synthesis of amides, thioamides, and N-arylureas at the C-7 position. sci-hub.se For example, N-arylurea substituents with electron-withdrawing groups were found to exhibit higher potency. sci-hub.se The introduction of halogens and aromatic groups is another approach used to increase the lipophilicity and, potentially, the efficacy of the molecules by altering their interaction with biological targets. mdpi.com

A significant drawback of many colchicine derivatives is their poor water solubility, which complicates administration and bioavailability. To overcome this, researchers have focused on developing water-soluble analogs. sci-hub.se This has been achieved by introducing hydrophilic groups or by creating salts. Examples include the synthesis of a 2-glycinate-(–)-colchicine derivative, which can be converted into a more soluble L-tartaric acid salt. qu.edu.qa Similarly, water-soluble phosphate (B84403) salts and succinic acid salts of thiocolchicine derivatives have been developed, with some showing potent cytotoxicity against tumor cell lines and selective activity. researchgate.netresearchgate.net One such compound, a water-soluble succinic acid salt of N,N-dimethyl-N-deacetylthiocolchicine, demonstrated selective activity against specific cancer cell lines. researchgate.net

Hybrid molecule design involves covalently linking two or more pharmacophores to create a single molecule with a potentially synergistic or enhanced biological effect. ump.edu.my This strategy has been applied to colchicine to improve its activity and selectivity. ump.edu.my For instance, a hybrid molecule combining a colchicine-pironetin analogue was reported to act as a gene expression inhibitor for genes crucial to cancer development. ump.edu.my Other reported hybrids include conjugates of thiocolchicine with vindoline (B23647) or podophyllotoxin, which have been tested for their ability to arrest the cell cycle. researchgate.net This approach aims to leverage the mechanisms of different anticancer agents to achieve a more powerful therapeutic outcome. ump.edu.myresearchgate.net

Ligand-Tubulin Binding Site Interactions

This compound and its analogs exert their anti-mitotic effect by binding to tubulin, the protein subunit of microtubules, thereby inhibiting microtubule polymerization. ontosight.ai The binding site, known as the colchicine-binding site (CBS), is located at the interface between the α- and β-tubulin subunits. mdpi.com X-ray crystallography studies, notably the first structure solved with N-deacetyl-N-(2-mercaptoacetyl) colchicine (DAMA-colchicine), have provided detailed insights into this interaction. mdpi.comnih.gov

The binding involves several key interactions:

The A-ring (trimethoxyphenyl moiety) of the ligand fits into a hydrophobic pocket on the β-tubulin subunit. nih.gov

The C-ring (tropolone moiety) is positioned at the interface of the α- and β-tubulin dimer. nih.gov

Key amino acid residues involved in the binding include Thr179 and Val181 of α-tubulin and Cys241 and Asn258 of β-tubulin. mdpi.com

Water-bridged hydrogen bonds are often critical for stabilizing the ligand within the binding site. nih.gov

The B-ring of the colchicine molecule, while not fitting into a specific deep pocket, acts as a third determinant that regulates the kinetics of the binding process. ias.ac.innih.gov Modifications at the C-7 position on this ring can alter the association rate and the stability of the ligand-tubulin complex. nih.gov For example, the presence of an N-acyl group is essential for the enhanced fluorescence observed when colchicine binds to tubulin, an effect that is poor with N-methylated amines like this compound (colcemid). ias.ac.innih.gov Molecular docking and crystallography studies continue to be essential tools for visualizing these interactions and guiding the design of new, more effective tubulin inhibitors. researchgate.netnih.gov

Colchicine-Binding Site Targeting

This compound, like its parent compound colchicine, exerts its biological effects by binding to tubulin, the protein subunit of microtubules. nih.gov This interaction prevents the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. ontosight.aifrontiersin.org The specific location of this interaction is known as the colchicine-binding site.

The colchicine-binding site is located on the β-tubulin subunit at the interface with the α-tubulin subunit. nih.govresearchgate.netimrpress.com The binding of a ligand to this site physically obstructs the formation of the straight protofilaments necessary for microtubule assembly, thereby destabilizing the entire microtubule structure. imrpress.com

SAR studies have been instrumental in identifying the key structural features of colchicine and its derivatives that are essential for high-affinity binding to this site. While this compound itself is a naturally occurring derivative, further synthetic modifications have provided deeper insights. For instance, modifications at the C-7 and C-10 positions of the colchicine scaffold have been explored to understand their impact on tubulin binding. acs.org The trimethoxy-phenyl ring (A ring) and the tropolone ring (C ring) of the colchicine structure are known to be critical for this interaction.

Research has shown that even small changes to the colchicine molecule can significantly alter its affinity for the binding site. For example, the development of various colchicine derivatives has allowed for a detailed exploration of the steric and electronic requirements of the binding pocket. sci-hub.se These studies are fundamental for designing novel compounds that can effectively target the colchicine-binding site, a strategy employed in the discovery of new anticancer agents. nih.govrsc.orgrsc.org

The following table summarizes the key molecular interactions involved in the targeting of the colchicine-binding site by colchicine-site ligands:

Interacting MoleculeBinding SiteKey Interacting Residues (if known)Consequence of Binding
Colchicine/N-Methylcolchicineβ-tubulin (at the α-β interface)Asnα101 (via hydrogen bond with some analogs) nih.govInhibition of tubulin polymerization nih.gov
DAMA-colchicineβ-tubulin (at the α-β interface) nih.govNot specifiedInhibition of tubulin polymerization nih.gov
Podophyllotoxinβ-tubulin (at the α-β interface) nih.govNot specifiedCompetitive inhibition of colchicine binding nih.gov

Allosteric Modulation of Tubulin

The interaction of this compound with the colchicine-binding site is a form of allosteric modulation. Allosteric modulation refers to the process where the binding of a ligand to one site on a protein influences the protein's activity at a different site. In the case of tubulin, the binding of this compound to the colchicine site induces a conformational change in the tubulin dimer. nih.govelifesciences.org

Tubulin dimers can exist in two main conformations: a "straight" or "expanded" conformation that is compatible with incorporation into the microtubule lattice, and a "curved" or "kinked" conformation that is not. nih.govelifesciences.org The binding of guanosine (B1672433) triphosphate (GTP) to β-tubulin favors the straight conformation, promoting microtubule assembly. elifesciences.org

This compound and other colchicine-site inhibitors bind to and stabilize the curved conformation of the tubulin dimer. This allosteric effect prevents the conformational switch to the straight, polymerizable form, even when GTP is bound. By locking the tubulin dimer in an assembly-incompetent state, this compound effectively lowers the concentration of functional tubulin subunits available for microtubule growth.

This allosteric mechanism is distinct from that of other classes of microtubule-targeting agents. For instance, taxanes bind to a different site on β-tubulin and stabilize the microtubule polymer, while vinca (B1221190) alkaloids bind to another distinct site and also induce depolymerization. nih.gov The unique allosteric mechanism of colchicine-site binders like this compound provides a different avenue for disrupting microtubule dynamics.

Recent research has further elucidated the complexity of tubulin regulation, highlighting how mutations can uncouple the conformational state of tubulin from its GTP-hydrolysis cycle, further emphasizing the allosteric nature of its control. elifesciences.org Understanding this allosteric modulation is critical for the rational design of new tubulin inhibitors that can exploit these conformational changes for therapeutic benefit.

The table below outlines the allosteric effects of different modulators on tubulin conformation:

ModulatorBinding SiteEffect on Tubulin ConformationImpact on Microtubule Assembly
GTPβ-tubulin nucleotide-binding siteFavors "straight" conformation elifesciences.orgPromotes polymerization elifesciences.org
This compound/ColchicineColchicine-binding site on β-tubulinStabilizes "curved" conformationInhibits polymerization nih.gov
Taxol (Paclitaxel)Taxane-binding site on β-tubulinPromotes an expanded conformation in the GDP lattice elifesciences.orgStabilizes microtubules nih.gov

Synthetic Methodologies and Derivative Development

Chemical Synthesis of N-Methylcolchicine

This compound, also known as Colcemid or N-deacetyl-N-methylcolchicine, is a synthetic derivative of colchicine (B1669291). ontosight.airesearchgate.netnih.gov Its synthesis involves the modification of the colchicine molecule. A key step in its preparation is the removal of the acetyl group from the C-7 amino group of colchicine to yield deacetylcolchicine (also referred to as colchamine), which is then methylated. nih.govgoogle.com One method describes dissolving the tartrate salt of deacetylcolchicine in water, adjusting the pH to 10 with sodium hydroxide, and then extracting the resulting buttery Deacetylcolchicine with chloroform. google.com This intermediate can then be subjected to methylation to produce this compound. Another approach involves the direct conversion of colchicine to its N-deacetylated derivative, which can then be methylated. google.com

Strategies for Novel Colchicinoid Derivatives

The development of novel colchicinoid derivatives aims to create compounds with improved pharmacological profiles, including increased potency and reduced toxicity. sci-hub.se Research has focused on modifying the A, B, and C rings of the colchicine scaffold. sci-hub.semdpi.com While modifications to the A ring often lead to a loss of binding affinity, the B and C rings are more amenable to structural changes. mdpi.com

Structural modifications of colchicine are a key strategy for enhancing its therapeutic properties. medkoo.comsci-hub.se Alterations at the C-7 and C-10 positions have been extensively studied. mdpi.com For instance, replacing the acetyl group at the C-7 position with other functionalities can impact the compound's activity and toxicity. sci-hub.se Similarly, modifications at the C-10 position of the tropolone (B20159) ring, such as replacing the methoxy (B1213986) group with a methylamino group, have been shown to significantly improve antiproliferative activity. mdpi.com Double-modified derivatives, with alterations at both C-7 and C-10, have also been synthesized and evaluated for their cytotoxic effects. mdpi.com

Thiocolchicine (B1684108), where the methoxy group at the C-10 position is replaced by a methylthio group, serves as a precursor for various analogs. sci-hub.se A series of 22 amine analogs of thiocolchicine were synthesized via reductive amination. nih.gov These analogs demonstrated potent antiproliferative activities in the nanomolar range against several tumor cell lines. nih.gov Another study reported the synthesis of colchicide (B1197663) and its analogs from thiocolchicine through a desulfurization-oxidation process. scilit.com This involved treating thiocolchicine with Raney nickel followed by oxidation with Pd/C. scilit.com

Glycosylation, the attachment of sugar moieties, is a strategy employed to reduce the toxicity of colchicinoids. nih.govresearchgate.net This approach can enhance bioavailability and potentially decrease adverse effects. researchgate.net Both chemical and biotransformation methods have been utilized for the glycosylation of colchicine and its derivatives. google.com For example, a 58-member glycorandomized library was created by reacting unprotected sugars with a methoxyamine-appended colchicine. nih.gov Another method involves the use of microorganisms, such as Bacillus aryabhattai, to convert colchicine and thiocolchicine into their 3-O-glycosyl derivatives. google.com

Advanced Synthetic Techniques (e.g., Reductive Amination, Squaramide Conjugation)

Modern synthetic methods are being applied to create novel colchicinoid derivatives with unique properties.

Reductive Amination: This versatile reaction is used to form amines from carbonyl compounds. jocpr.comwikipedia.orglibretexts.org In the context of colchicinoids, reductive amination has been successfully used to synthesize a series of amine analogs of thiocolchicine, demonstrating its utility in generating libraries of derivatives for biological screening. nih.gov This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine, which is then reduced in situ. wikipedia.org

Squaramide Conjugation: Squaric acid derivatives, known as squaramides, are valuable building blocks in medicinal chemistry due to their ability to form stable hydrogen bonds and act as bioisosteres for other functional groups. dntb.gov.uaresearchgate.netdntb.gov.uaresearchgate.net The conjugation of squaric acid moieties to colchicine derivatives represents a novel approach to modifying their properties. For instance, a colchicine monosquarate-amide derivative has been synthesized and structurally characterized, highlighting the potential of this strategy in developing new therapeutic agents. dntb.gov.uaacs.org

Total Synthesis Research and Analog Development

Preclinical Research Models and Methodologies

In Vitro Cell-Based Assays

In vitro cell-based assays are fundamental in the initial stages of drug discovery and development. They provide a controlled environment to study the direct effects of a compound on cellular processes.

A common starting point for assessing the anticancer potential of a compound is to screen it against a panel of human tumor cell lines. The NCI-60 screen, developed by the U.S. National Cancer Institute's Developmental Therapeutics Program (DTP), is a well-established panel of 60 human cancer cell lines representing various types of cancer, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. nih.gov This screening provides insights into the compound's spectrum of activity and can help identify patterns of sensitivity or resistance across different cancer types.

To assess the selectivity of a compound for cancer cells over healthy cells, it is often tested on primary cell cultures. These are cells isolated directly from tissues and have a finite lifespan in culture. For instance, primary human breast epithelial cells would be used to evaluate the effect of a compound being considered for breast cancer therapy. This comparison helps in determining the therapeutic window of the compound.

Specific studies detailing the effects of N-Methylcolchicine on primary human breast epithelial cells have not been identified in the reviewed scientific literature. Research in this area would typically involve treating the primary cells with this compound and assessing for any cytotoxic or antiproliferative effects, similar to the assays performed on cancer cell lines.

Colchicine (B1669291) and its derivatives are known to exert their biological effects by interfering with microtubule dynamics. Microtubules are essential components of the cytoskeleton, involved in cell division, structure, and transport. Tubulin polymerization assays are conducted to determine if a compound inhibits the assembly of tubulin into microtubules.

In a typical assay, purified tubulin is induced to polymerize in the presence and absence of the test compound. The extent of polymerization is monitored over time, often by measuring the increase in light scattering or fluorescence. A compound that inhibits tubulin polymerization will reduce the rate and extent of this increase. The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is a key parameter determined from these assays. While this is a standard assay for colchicine-like molecules, specific IC50 values for this compound in tubulin polymerization assays are not detailed in the available literature.

Cytotoxicity and antiproliferation assays are crucial for quantifying the potency of a potential anticancer compound. These assays measure the concentration of the compound required to inhibit the growth of or kill cancer cells. The half-maximal inhibitory concentration (IC50) is a common metric derived from these assays, representing the concentration of a drug that is required for 50% inhibition in vitro.

A variety of assay formats are used, including those that measure metabolic activity (e.g., MTT, MTS assays), cell membrane integrity (e.g., trypan blue exclusion), or total protein content (e.g., sulforhodamine B assay). These assays are typically performed on a panel of cancer cell lines to understand the compound's potency across different cancer types.

Representative IC50 Values for Colchicine Analogs in Human Cancer Cell Lines

Cell LineCancer TypeCompound ClassIC50 (µM)
HepG-2Liver CancerQuinoline Derivative1.78 - 9.19 nih.gov
HCT-116Colon CancerQuinoline Derivative1.78 - 9.19 nih.gov
MCF-7Breast CancerQuinoline Derivative1.78 - 9.19 nih.gov
A549Lung CancerDouble-Modified ColchicineNot Specified mdpi.com
LoVoColon CancerDouble-Modified ColchicineNot Specified mdpi.com

This table presents data for colchicine analogs to illustrate the type of data generated in these assays, as specific comprehensive data for this compound was not available.

Since compounds that interfere with microtubule dynamics, like colchicine, are known to disrupt mitosis, cell cycle analysis is a key mechanistic study. This is often performed using flow cytometry. In this technique, cells are treated with the compound, stained with a fluorescent dye that binds to DNA (such as propidium (B1200493) iodide), and then passed through a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.

This allows for the quantification of cells in different phases of the cell cycle: G1 (diploid DNA content), S (DNA synthesis), and G2/M (tetraploid DNA content). Compounds that block mitosis cause an accumulation of cells in the G2/M phase. nih.gov

Specific flow cytometry data or histograms illustrating the effect of this compound on the cell cycle of human cancer cells are not available in the reviewed literature. Such an analysis would be expected to show an increase in the G2/M population if this compound acts similarly to other colchicine-site binding agents. researchgate.net

Compounds that cause significant cell cycle disruption often lead to programmed cell death, or apoptosis. Various assays are used to detect and quantify apoptosis. One common method is the Annexin V/propidium iodide (PI) assay, which can be analyzed by flow cytometry. Annexin V binds to phosphatidylserine, a lipid that is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a DNA stain that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells. nih.gov

Other methods to assess apoptosis include TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assays, which detect DNA fragmentation, and western blotting for key apoptosis-related proteins such as caspases, Bax, and Bcl-2. nih.gov

While colchicine and its analogs are known to induce apoptosis in various cancer cell lines, specific data from apoptosis induction assays for this compound are not detailed in the currently available scientific literature. nih.govresearchgate.net

Migration and Invasion Assays

Migration and invasion are critical processes in cancer metastasis, and various in vitro assays are employed to screen for compounds that can inhibit these phenomena. Studies on colchicine demonstrate its potent effects on these processes, primarily through its action as a microtubule inhibitor.

Transwell migration assays, also known as Boyden chamber assays, are commonly used to evaluate the effect of compounds on cell motility. In these assays, cells are seeded in an upper chamber and migrate through a porous membrane towards a chemoattractant in the lower chamber. Research on colchicine has shown that it can dose-dependently inhibit the migration of various cancer cells, including gastric and osteosarcoma cell lines. researchgate.netnih.gov For instance, in studies involving AGS and NCI-N87 gastric cancer cells, colchicine treatment significantly reduced the number of migrated cells. nih.gov

Invasion assays are a modification of the migration assay where the porous membrane is coated with a layer of extracellular matrix (ECM) components, such as Matrigel, to simulate the basement membrane. This setup measures the ability of cells to not only migrate but also to degrade the ECM, a key step in tumor invasion. Colchicine has also demonstrated significant inhibitory effects in these invasion assays, for example, with Saos-2 and U2OS osteosarcoma cells. researchgate.net The mechanism underlying these effects is linked to the disruption of microtubule dynamics, which are essential for cell polarity, cytoskeletal rearrangement, and the directed movement required for migration and invasion. researchgate.net

Table 1: Summary of Colchicine's Effects in Migration and Invasion Assays

Cell LineAssay TypeObserved EffectReference
AGS and NCI-N87 (Gastric Cancer)Transwell MigrationDose-dependent inhibition of cell migration. nih.gov nih.gov
Saos-2 and U2OS (Osteosarcoma)Migration and InvasionSignificant inhibition of both migration and invasion. researchgate.net researchgate.net
WC256 (Carcinosarcoma)Migration AnalysisCaused depolymerization of microtubules and altered cell morphology and motile activity. researchgate.net researchgate.net

Studies on Drug Resistance Mechanisms (e.g., P-glycoprotein efflux)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. One of the most well-characterized mechanisms of MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), encoded by the MDR1 gene. nih.gov P-gp functions as an ATP-dependent efflux pump, actively transporting cytotoxic agents out of the cell, thereby reducing their intracellular concentration and efficacy. nih.govnih.gov

Colchicine is a well-known substrate for P-gp, and resistance to colchicine is often mediated by P-gp overexpression. nih.govnih.gov Studies using various cell lines have shown a correlation between the level of P-gp expression and the degree of resistance to colchicine. nih.gov Interestingly, research has also revealed complexities in this relationship. For example, a specific mutation (Gly-185-Val) in P-gp can confer preferential resistance to colchicine. nih.gov Furthermore, the ability of colchicine to be transported by P-gp can be influenced by cell-specific factors that affect the conformational state of the P-gp transporter. nih.gov These findings underscore the importance of P-gp as a mechanism of resistance to colchicine and related compounds and highlight the intricate molecular interactions that govern this process.

In Vivo Animal Models

Murine Xenograft Models (e.g., Nude Mice, P388 leukemia)

Murine xenograft models are a cornerstone of preclinical cancer research, involving the transplantation of human tumor cells or tissues into immunodeficient mice, such as nude mice. nih.govbiocytogen.com These models are widely used to evaluate the in vivo efficacy of potential anticancer compounds.

Cell-derived xenograft (CDX) models using various human cancer cell lines have been employed to test the antitumor effects of colchicine. For example, colchicine administration has been shown to suppress tumor growth in nude mice bearing xenografts of gastric cancer and thyroid cancer. researchgate.netnih.gov

The P388 murine leukemia model is a classic transplantable tumor model that has been instrumental in the development and screening of chemotherapeutic agents. nih.govnih.gov This model has been used to study drug resistance mechanisms, including the role of P-gp in resistance to agents like doxorubicin (B1662922) and mitoxantrone. nih.gov Novel colchicine analogs have demonstrated promising antitumor activity in P388 leukemia models, indicating the potential of this class of compounds against hematological malignancies. nih.gov

Table 2: Examples of Murine Xenograft Models in Colchicine Analog Research

Model TypeCancer TypeCompound ClassKey FindingsReference
Nude Mouse XenograftGastric CancerColchicineRemarkably suppressed tumor growth via apoptosis induction. nih.gov nih.gov
Nude Mouse XenograftThyroid CancerColchicineReduced the proportion of proliferating malignant cells. researchgate.net researchgate.net
P388 Lymphocytic LeukemiaLeukemiaNovel Colchicine AnalogShowed promising antitumor activity with reduced toxicity compared to colchicine. nih.gov nih.gov

Disease-Specific Models (e.g., Pancreatic Cancer Models, Inflammatory Models)

Pancreatic Cancer Models: Pancreatic ductal adenocarcinoma (PDAC) is a highly lethal malignancy with limited treatment options. amegroups.org Genetically engineered mouse models (GEMMs) that recapitulate the genetic alterations found in human PDAC (such as mutations in Kras and Trp53) are powerful tools for preclinical research. nih.govmdpi.com Studies on novel colchicine analogs have shown potent cytotoxic effects in pancreatic cancer cell lines like MIA PaCa-2. nih.govresearchgate.net The in vivo efficacy of these analogs has been demonstrated in models such as sarcoma-180 and leukemia ascites tumors in mice, suggesting their potential therapeutic application in aggressive cancers like PDAC. nih.govresearchgate.net

Inflammatory Models: Colchicine is well-known for its anti-inflammatory properties. Its efficacy has been evaluated in various animal models of inflammation. For instance, in a humanized transgenic murine model of sickle cell disease, a condition characterized by chronic inflammation, colchicine treatment was shown to attenuate inflammation. nih.gov In another study using a mouse model of adenine-induced kidney injury, colchicine inhibited tubulin polymerization and caspase-1 activation, which led to attenuated kidney inflammation and fibrosis. nih.gov These disease-specific models are crucial for understanding the mechanisms of action and evaluating the therapeutic potential of anti-inflammatory compounds.

Pharmacokinetic and Biodistribution Studies

Pharmacokinetic (PK) studies are essential in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.gov Biodistribution studies determine how a compound is distributed throughout the body's tissues. dovepress.com

For colchicine, pharmacokinetic parameters have been established in healthy human volunteers, showing linear pharmacokinetics within a therapeutic dose range. nih.gov Such studies determined key parameters like terminal half-life, clearance rates, and volume of distribution. nih.gov

In preclinical animal models, PK and biodistribution studies help to optimize dosing regimens and understand target tissue exposure. For example, studies with nanoparticle formulations of other compounds in rats and tumor-bearing nude mice have shown how drug delivery systems can significantly alter pharmacokinetic profiles, prolong circulation, and increase drug accumulation in tumors. dovepress.com While specific PK and biodistribution data for this compound are not detailed in the reviewed literature, these types of studies would be a critical step in its preclinical development to assess its behavior in vivo.

Safety and Efficacy Evaluation in Animal Models

The evaluation of safety and efficacy in preclinical animal models is a mandatory step before a drug candidate can advance to human clinical trials. mdpi.combiomimx.com Efficacy studies in animal models, such as the xenograft and disease-specific models mentioned previously, aim to demonstrate that the compound has the desired therapeutic effect in a living organism.

For colchicine and its analogs, efficacy has been demonstrated by the significant inhibition of tumor growth in various cancer models and the reduction of inflammatory markers in inflammation models. nih.govnih.govnih.govnih.gov

Preclinical safety and toxicology studies are designed to identify potential adverse effects. While colchicine is known to have a narrow therapeutic index, research on novel analogs aims to develop compounds with an improved safety profile. For example, one study reported that a novel colchicine analog exhibited promising antitumor activity in murine leukemia models with less toxicity than the parent compound, colchicine. nih.gov The use of humanized mouse models is also becoming more prevalent to better predict human-specific toxicities and immune responses, potentially improving the translation of safety data from preclinical models to clinical trials. biocytogen.comselectscience.net

Advanced Research Techniques

To elucidate the molecular mechanisms of this compound, researchers employ a range of advanced preclinical research techniques. These methodologies provide insights into the compound's interaction with its primary target, tubulin, and its broader effects on cellular processes.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its target protein, tubulin. These in silico methods provide a detailed view of the binding process at an atomic level.

Molecular docking predicts the preferred orientation of a molecule when bound to another to form a stable complex. For colchicine derivatives, docking studies are crucial for understanding how modifications to the colchicine scaffold affect binding affinity and conformation within the colchicine binding site on β-tubulin. nih.govmdpi.com These simulations can calculate a binding energy score, which estimates the strength of the interaction. For instance, studies on various colchicine derivatives have shown that specific modifications can lead to more favorable binding energies, suggesting enhanced inhibitory activity. mdpi.comnih.gov

Molecular dynamics simulations build upon docking results by simulating the movement of every atom in the protein-ligand complex over time. This provides insights into the stability of the binding pose, the flexibility of the ligand and protein, and the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that maintain the complex. frontiersin.orgresearchgate.net These simulations can reveal how this compound binding induces conformational changes in tubulin that prevent its polymerization into microtubules. frontiersin.org

Table 1: Example Molecular Docking Data for Colchicine Derivatives Targeting β-Tubulin
CompoundPredicted Binding Energy (kcal/mol)Key Interacting ResiduesReference Study
Colchicine-8.5Cys241, Leu248, Ala250, Val318Fictional Example Data
This compound-8.9Cys241, Leu248, Ala250, Thr314, Val318Fictional Example Data
Thiocolchicine (B1684108) Derivative A-9.2Cys241, Leu255, Ala316, Val318Fictional Example Data
Amide Derivative B-7.8Asn258, Lys352, Ala250Fictional Example Data

X-ray Crystallography of Tubulin-Ligand Complexes

X-ray crystallography is a definitive experimental technique used to determine the high-resolution, three-dimensional structure of molecules, including protein-ligand complexes. nih.gov It provides irrefutable evidence of how a ligand binds to its target. The first crystal structure of tubulin with a colchicine site ligand, N-deacetyl-N-(2-mercaptoacetyl)-colchicine (DAMA-colchicine), was a landmark achievement that laid the foundation for understanding these interactions. nih.gov

By crystallizing the tubulin-N-Methylcolchicine complex and bombarding it with X-rays, researchers can map the electron density and thereby determine the precise coordinates of each atom. This reveals the exact orientation of this compound in the binding pocket at the interface between the α- and β-tubulin subunits. rcsb.org Crystallographic data allows for the precise measurement of bond distances and angles, and identifies the key amino acid residues in tubulin that interact directly with the ligand. nih.gov This information is invaluable for validating computational models and for the rational design of new, more potent tubulin inhibitors. nih.gov

Table 2: Representative PDB Entries for Tubulin-Colchicinoid Complexes
PDB IDLigandResolution (Å)Key Findings
1SA0DAMA-Colchicine3.58First structure of a colchicinoid bound to tubulin, revealing the binding site location. nih.gov
4O2BColchicine2.30High-resolution structure detailing interactions within the colchicine binding site. rcsb.org
3N2GNSC6138632.60Demonstrated a conserved binding mode among different colchicine site inhibitors. nih.gov
1SA1Podophyllotoxin3.60Showed how another inhibitor occupies the same site, guiding structure-activity relationship studies. nih.gov

Immunoprecipitation and Immunoblotting for Protein Interactions

Immunoprecipitation (IP) is a technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to it. thermofisher.com This method can be extended to co-immunoprecipitation (Co-IP) to identify protein-protein interactions. bio-rad-antibodies.com Following IP or Co-IP, immunoblotting (commonly known as Western blotting) is used to detect the isolated proteins.

In the context of this compound research, these techniques can be applied to investigate how the compound affects the interaction of tubulin with other proteins. For example, microtubules function in concert with a host of Microtubule-Associated Proteins (MAPs) that regulate their stability and dynamics. Researchers could treat cells with this compound, prepare cell lysates, and then use an antibody against a specific MAP to immunoprecipitate it. The resulting protein complex would then be analyzed by immunoblotting using an anti-tubulin antibody. If the interaction between the MAP and tubulin is disrupted by this compound, a weaker tubulin signal would be observed in the treated sample compared to the untreated control. This would provide evidence that this compound's effects extend beyond simple tubulin sequestration to altering the broader tubulin interactome.

Microarray and Gene Expression Analysis (e.g., qPCR)

Microarray and quantitative polymerase chain reaction (qPCR) are techniques used to analyze gene expression on a large scale. DNA microarrays consist of thousands of microscopic spots of DNA oligonucleotides (probes) attached to a solid surface, where each spot represents a single gene. nih.gov This technology allows for the simultaneous measurement of the expression levels of thousands of genes. nih.gov

To study the effects of this compound, researchers can treat cancer cells with the compound and a control group with a vehicle. After a specific time, messenger RNA (mRNA) is extracted from both sets of cells. youtube.com The mRNA is then reverse-transcribed into complementary DNA (cDNA), which is labeled with fluorescent dyes and hybridized to the microarray chip. youtube.com The intensity of the fluorescent signal at each spot is proportional to the amount of mRNA expressed for that gene. By comparing the signal intensities between the treated and control samples, researchers can identify genes that are significantly up-regulated or down-regulated in response to this compound.

Findings from a microarray experiment are typically validated using a more targeted technique like qPCR. This analysis can reveal entire cellular pathways affected by the compound, potentially uncovering mechanisms of action beyond its direct effect on microtubules, such as the induction of apoptosis or cell cycle arrest pathways.

Table 3: Hypothetical Gene Expression Changes in Cancer Cells Treated with this compound
Gene SymbolGene NameFold Changep-valueAssociated Pathway
CDKN1ACyclin Dependent Kinase Inhibitor 1A+3.5<0.01Cell Cycle Arrest
BCL2B-cell lymphoma 2-2.8<0.01Anti-Apoptosis
BAXBCL2 Associated X, Apoptosis Regulator+2.5<0.01Pro-Apoptosis
CCNB1Cyclin B1-4.1<0.001G2/M Transition

Future Directions and Translational Research Perspectives

Development of N-Methylcolchicine Analogs with Improved Therapeutic Index

A primary focus of current research is the development of this compound analogs with an enhanced therapeutic index, aiming to increase efficacy against cancer cells while reducing toxicity to healthy tissues. nih.govsci-hub.seresearchgate.net The therapeutic index is a critical measure of a drug's safety, representing the ratio between the toxic dose and the therapeutic dose. A narrow therapeutic index, as seen with colchicine (B1669291), means that the dose required for therapeutic effect is close to the dose that causes toxic side effects. nih.govdrugbank.com

Researchers are actively synthesizing and evaluating new derivatives of this compound to improve this ratio. nih.govontosight.ai Structure-activity relationship (SAR) studies are crucial in this endeavor, helping to identify which chemical modifications lead to increased potency and decreased toxicity. nih.govsci-hub.senih.gov For instance, modifications to the A, B, or C rings of the colchicine scaffold are being explored. nih.gov One study demonstrated that replacing the tropolonic methoxyl group of colchicine with a methylamino group resulted in a compound with increased tubulin binding affinity and an improved therapeutic index. nih.gov This novel derivative also showed the ability to overcome resistance to other microtubule inhibitors like paclitaxel (B517696). nih.gov

Another approach involves creating prodrugs, which are inactive forms of a drug that are metabolized into the active form within the body, ideally at the target site. ump.edu.my This strategy can help to minimize systemic toxicity. The synthesis of water-soluble derivatives is also being investigated to improve the pharmacokinetic properties of these compounds. sci-hub.se

The following table summarizes key findings from studies on this compound analogs:

| Analog/Derivative | Modification | Key Finding | Reference(s) | | --- | --- | --- | | Methylaminocolchicine | Replacement of tropolonic methoxyl group with methylamino group | Increased tubulin binding affinity, improved therapeutic index, overcomes paclitaxel resistance. | nih.gov | | 4-Chlorothiocolchicine amides | Triple modification of the colchicine structure | Higher cytotoxicity against cancer cell lines compared to colchicine. | researchgate.net | | 2-O-(N,N-Dimethylglycinyl)-2-demethyl-(-)-thiocolchicine | Modification at position 2 of the A ring | More potent in tubulin polymerization inhibition than colchicine analogues. | sci-hub.se | | Peptide sequence-colchicine conjugates | Attachment of a peptide sequence | Designed as a prodrug with high purity. | ump.edu.my |

Combinatorial Therapeutic Strategies

Combining this compound or its analogs with other anticancer agents is a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce the required doses of individual drugs, thereby minimizing side effects. nih.gov Combination therapy is a cornerstone of modern cancer treatment, as it can target multiple pathways involved in tumor growth and survival. nih.gov

Synergistic effects have been observed when microtubule-targeting agents are combined with other classes of chemotherapy drugs. For example, the combination of the Bcl-2 inhibitor sabutoclax (B610644) with minocycline (B592863) has shown synergistic effects in inducing apoptosis. nih.gov Similarly, combining the natural compound silibinin (B1684548) with doxorubicin (B1662922) has been shown to enhance doxorubicin-induced growth inhibition and cell death in liver cancer cells. frontiersin.org

Researchers are exploring the combination of this compound analogs with various other drugs, including:

Other Chemotherapeutic Agents: Combining with drugs that have different mechanisms of action, such as DNA damaging agents or topoisomerase inhibitors, could lead to a more comprehensive attack on cancer cells. nih.gov For instance, the combination of cisplatin (B142131) and oridonin (B1677485) has shown selective synergistic effects against esophageal squamous carcinoma cells with p53 mutations. nih.gov

Targeted Therapies: Combining with drugs that target specific molecular pathways in cancer cells, such as kinase inhibitors, could enhance efficacy. pensoft.net

Immunotherapies: Investigating the potential of combining this compound with immunotherapies to modulate the tumor microenvironment and enhance the anti-tumor immune response is an emerging area of interest.

The rationale behind these combinations is to target different vulnerabilities of cancer cells simultaneously, making it more difficult for them to develop resistance. nih.gov

Investigation of Novel Molecular Targets

While the primary mechanism of action of this compound is the disruption of microtubule polymerization by binding to tubulin, there is ongoing research to identify other potential molecular targets. biosynth.comontosight.ai Understanding these off-target effects could reveal new therapeutic opportunities and provide insights into the compound's full range of biological activities.

The colchicine binding site on the tubulin heterodimer is located at the interface of the α and β subunits. nih.govresearchgate.net However, studies have suggested that colchicine and its derivatives may interact with other proteins and signaling pathways. For example, some colchicine derivatives have been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.

Techniques such as proteomics and molecular docking are being employed to identify new binding partners and signaling pathways affected by this compound. researchgate.netnih.gov X-ray crystallography has been instrumental in elucidating the binding of colchicine site ligands to tubulin, providing a basis for understanding the structural requirements for binding and for designing new inhibitors. nih.gov

The following table highlights the known and potential molecular targets of colchicine and its derivatives:

Target Known/Potential Significance Reference(s)
TubulinKnownPrimary target, leading to mitotic arrest. biosynth.comontosight.aiias.ac.in
NF-κB PathwayPotentialInhibition could contribute to anti-inflammatory and anticancer effects.
P-glycoprotein (P-gp)PotentialInhibition may help overcome multidrug resistance. nih.gov

Advanced Delivery Systems for Targeted Therapy

To further improve the therapeutic index of this compound and its analogs, researchers are developing advanced drug delivery systems (DDS) to achieve targeted delivery to tumor tissues. nih.govgenesispub.org These systems aim to increase the concentration of the drug at the tumor site while minimizing exposure to healthy tissues, thereby reducing systemic toxicity. uchicagomedicine.org

Various nanoparticle-based delivery systems are being investigated, including:

Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. genesispub.org Liposomal formulations can improve drug solubility and stability. genesispub.org

Polymeric Nanoparticles: These are solid colloidal particles made from biodegradable polymers. nih.gov They can be designed for controlled and sustained drug release. mdpi.com

Hydrogels: These are three-dimensional polymer networks that can absorb large amounts of water and can be used for localized and sustained drug delivery. mdpi.com One study demonstrated the use of a thermoresponsive hydrogel for the controlled release of colchicine. mdpi.com

Antibody-Drug Conjugates (ADCs): This approach involves linking a potent cytotoxic drug, like a colchicine derivative, to a monoclonal antibody that specifically targets a protein overexpressed on the surface of cancer cells. researchgate.netmdpi.com This strategy allows for highly specific delivery of the drug to the tumor.

These advanced delivery systems can be further enhanced by functionalizing their surface with targeting ligands, such as antibodies or peptides, that recognize and bind to receptors on cancer cells. mdpi.compremierscience.com

Clinical Translation of Preclinical Findings

The ultimate goal of the research on this compound and its derivatives is to translate promising preclinical findings into effective clinical therapies for cancer patients. However, the path from preclinical research to clinical approval is long, complex, and fraught with challenges. n-side.comnih.govmckinsey.com

Several factors can impede the clinical translation of novel anticancer agents:

Manufacturing and Scalability: Ensuring the large-scale, cost-effective, and reproducible synthesis of the drug candidate is a significant hurdle. n-side.com

Regulatory Hurdles: The regulatory approval process for new drugs is stringent and requires extensive data on safety and efficacy from preclinical and clinical studies. clinicaltrialsarena.com

Clinical Trial Design: Designing and conducting clinical trials, particularly for rare diseases or targeted patient populations, presents unique challenges. nih.govefpia.eu Recruitment of a sufficient number of eligible patients can be difficult. mckinsey.com

Patient Heterogeneity: The genetic and molecular diversity of tumors among patients can lead to variable responses to treatment.

Despite these challenges, the development of this compound analogs with improved therapeutic profiles, combined with innovative combinatorial strategies and advanced delivery systems, holds significant promise for the future of cancer therapy. Continued investment in research and collaboration between academia and industry will be crucial to successfully navigate the complexities of clinical translation and bring these potentially life-saving treatments to patients. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.